Naphthol AS-BI butyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

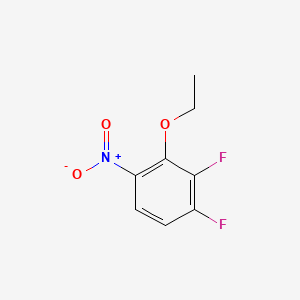

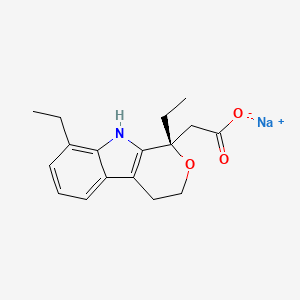

Naphthol AS-BI butyrate is a derivative of Naphthol AS, an organic compound with the formula C10H6(OH)C(O)NHC6H5 . It is the anilide of 3-hydroxy-2-carboxynaphthalene . Many analogous compounds are known, designated with a differing suffix . For example, in Naphthol AS-MX butyrate, the empirical formula is C23H23NO3 .

Synthesis Analysis

2-Naphthol or β-naphthol is an important starting material that has drawn great attention in various organic transformations . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .Molecular Structure Analysis

The molecular structure of Naphthol AS-BI butyrate is derived from Naphthol AS, which has the formula C10H6(OH)C(O)NHC6H5 . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis

2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis owing to the presence of three available nucleophilic sites, i.e., C-1 position, phenolic oxygen and C-3 position (to a lesser extent) . This unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability and low cost makes it a fascinating candidate for organic chemists .Physical And Chemical Properties Analysis

2-Naphthol, also known as β-naphthol, 2-hydroxynaphthalene with molecular formula C10H8O and melting point 122 °C, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . Naphthols are typically solid at room temperature, varying melting points depending on the specific isomer . They exhibit phenolic properties due to the hydroxyl group, making them reactive in various chemical reactions, including coupling and electrophilic aromatic substitution .Applications De Recherche Scientifique

Cytologic Demonstration of β-Glucuronidase : Hayashi, Nakajima, and Fishman (1964) in the Journal of Histochemistry and Cytochemistry described the use of naphthol AS-BI glucuronide in cytochemical techniques for the in situ demonstration of β-glucuronidase (Hayashi, Nakajima, & Fishman, 1964).

Esterase Cytochemistry in Leukemias : Swirsky (1984) in the Journal of Clinical Pathology discussed the use of naphthol AS-D chloroacetate and α-naphthyl butyrate in esterase cytochemistry, important for the identification and classification of acute myeloid leukemias (Swirsky, 1984).

Synthesis of Photochromic Naphthopyrans : Aiken et al. (2015) in Dyes and Pigments presented the synthesis of novel naphthopyrans from naphthol, highlighting the chemical versatility of naphthol derivatives (Aiken, Gabbutt, Heron, & Kolla, 2015).

Pancreatic Carboxylesterase Activity Determination : Ga (1985) reported a method for determining pancreatic carboxyl esterase activity using 1-naphthyl butyrate in Clinical Chemistry and Laboratory Medicine (Ga, 1985).

Lymphocyte Discrimination by Esterase Cytochemistry : Higgy, Burns, and Hayhoe (2009) in Scandinavian Journal of Haematology described a technique demonstrating esterase activity in lymphocytes using α-naphthol butyrate (Higgy, Burns, & Hayhoe, 2009).

N-Acetyl-β-Glucosaminidase Demonstration : Hayashi (1965) in the Journal of Histochemistry and Cytochemistry demonstrated the use of the N-acetyl-β-glucosaminide of naphthol AS-BI as a substrate for N-acetyl-β-glucosaminidase (Hayashi, 1965).

Acid Phosphatase Study in Mouse Kidney : Maggi and Chng (2004) used naphthol AS/BI phosphate to study acid phosphatase in mouse kidneys in Histochemie (Maggi & Chng, 2004).

Safety And Hazards

Naphthol AS is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Orientations Futures

Propriétés

IUPAC Name |

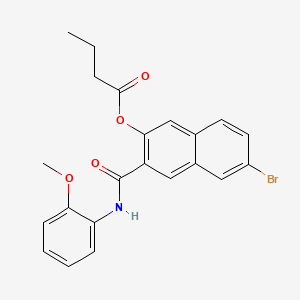

[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrNO4/c1-3-6-21(25)28-20-13-14-9-10-16(23)11-15(14)12-17(20)22(26)24-18-7-4-5-8-19(18)27-2/h4-5,7-13H,3,6H2,1-2H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDQHBMAAMKNPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=C(C=C2C=C(C=CC2=C1)Br)C(=O)NC3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthol AS-BI butyrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptan-2-one, 4-acetyl- (9CI)](/img/no-structure.png)